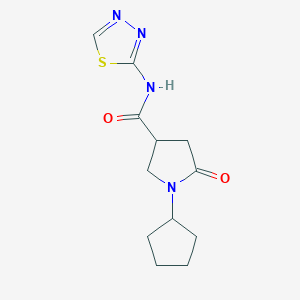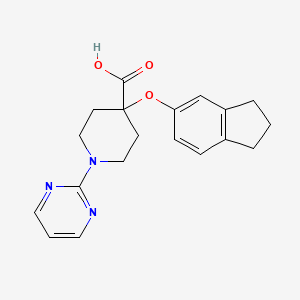![molecular formula C18H24N2O2 B5400561 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one, also known as SMM-189, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). It has been shown to have potential therapeutic applications in the treatment of obesity and other metabolic disorders.
Mecanismo De Acción
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one acts as a selective antagonist of the MC4R by binding to the receptor and preventing the activation of downstream signaling pathways. The MC4R is expressed in the hypothalamus and other regions of the brain that regulate energy homeostasis. Activation of MC4R leads to the activation of the cAMP-PKA pathway, which leads to decreased food intake and increased energy expenditure. Inhibition of MC4R by this compound leads to the opposite effect, increasing food intake and decreasing energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on energy homeostasis in animal models of obesity. It has been shown to decrease food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated by the inhibition of MC4R signaling in the hypothalamus and other regions of the brain that regulate energy homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one in lab experiments is its selectivity for the MC4R. This allows for more precise manipulation of the MC4R signaling pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one and its therapeutic applications. One direction is to further explore its potential as a treatment for obesity and other metabolic disorders. Another direction is to investigate its effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, further research is needed to optimize the synthesis and potency of this compound, which may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one involves a series of chemical reactions starting from 2-methyl-2,3-dihydro-1H-indole. The first step is the protection of the amino group with tert-butyloxycarbonyl (BOC) to give BOC-protected indole. The second step involves the reaction of BOC-protected indole with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to give the TEMPO adduct. The third step involves the removal of the BOC group and the reaction of the resulting amine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to give the boronic acid ester. The final step involves the coupling of the boronic acid ester with 2-oxo-1-pyrrolidineacetamide to give this compound.
Aplicaciones Científicas De Investigación
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. It has been shown to be a selective antagonist of the MC4R, which is a key regulator of energy homeostasis. Activation of MC4R leads to decreased food intake and increased energy expenditure, while inhibition of MC4R has the opposite effect. This compound has been shown to decrease food intake and body weight in animal models of obesity, suggesting that it may be a promising therapeutic agent for the treatment of obesity.
Propiedades
IUPAC Name |
1-tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-9-13-7-5-6-8-15(13)20(12)17(22)14-10-16(21)19(11-14)18(2,3)4/h5-8,12,14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZJHXCCOXOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
